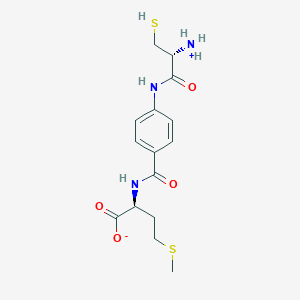

H-Cys-4-Abz-Met-OH

Description

Overview of the Peptide Compound Architecture and its Significance

H-Cys (Cysteine): The N-terminal cysteine residue is crucial for the peptide's reactivity. The thiol group (-SH) of cysteine is highly nucleophilic and can readily form disulfide bonds, which are instrumental in stabilizing peptide and protein structures. chemimpex.comresearchgate.net This feature is particularly significant in the design of peptidomimetics and for bioconjugation, where the peptide is linked to other biomolecules. chemimpex.com The presence of cysteine also allows for potential interactions with metal ions and plays a role in the antioxidant properties of the molecule. chemimpex.comresearchgate.net

4-Abz (4-Aminobenzoic acid): This central component is a derivative of p-aminobenzoic acid (PABA) and functions as a fluorescent reporter group. nih.gov In the context of peptide chemistry, aminobenzoic acid derivatives are often employed in Förster Resonance Energy Transfer (FRET) based assays. nih.gov In an intact peptide, the fluorescence of a donor fluorophore can be quenched by a nearby acceptor. Upon enzymatic cleavage of a specific peptide bond, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured. nih.govnih.gov The ortho-isomer, o-aminobenzoic acid (Abz), is a well-established fluorescent donor in such systems. nih.govnih.gov

Met (Methionine): The C-terminal methionine residue contributes to the peptide's structural integrity and substrate specificity. The thioether side chain of methionine is relatively non-reactive compared to cysteine's thiol, but it plays a significant role in the hydrophobic interactions that govern peptide folding and binding to enzyme active sites. nih.gov In some biological contexts, the sulfur in methionine can be a target for oxidation, a post-translational modification that can modulate protein function. nih.gov

The specific sequence of Cys-Abz-Met is designed to act as a substrate for certain classes of enzymes, particularly proteases like matrix metalloproteinases (MMPs). nih.govresearchgate.net The peptide bond between the Abz group and the methionine residue is often the target for enzymatic cleavage.

Table 1: Physicochemical Properties of H-Cys-4-Abz-Met-OH

| Property | Value |

| Molecular Formula | C15H21N3O4S2 |

| Molecular Weight | 371.47 g/mol |

| CAS Number | 156707-43-6 |

Note: The data in this table is compiled from publicly available chemical databases.

Historical Context of Related Peptidomimetics and Fluorescent Building Blocks

The development of this compound is built upon a rich history of research into peptidomimetics and fluorescent probes.

Peptidomimetics Containing Cysteine and Methionine: Peptides, while exhibiting high specificity and potency, often suffer from poor metabolic stability and bioavailability. This has driven the field of peptidomimetics, which aims to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov

Cysteine and methionine have been key players in this field. The ability of cysteine to form stable disulfide bridges has been extensively used to create cyclic peptides, which are more resistant to enzymatic degradation. researchgate.net Furthermore, the development of synthetic methods for creating non-natural cysteine and methionine analogues has allowed for the fine-tuning of the pharmacological properties of peptide-based drugs. nih.gov For instance, N-alkylation of the peptide backbone, including at cysteine and methionine residues, can enhance metabolic stability. nih.gov Research has also explored the synthesis of chimeras combining cysteine or methionine with other residues, like proline, to create novel structural scaffolds. researchgate.net

Fluorescent Building Blocks: The use of fluorescent molecules to study biological processes has a long history. In peptide science, the incorporation of fluorescent building blocks has been revolutionary. The aminobenzoic acid family, including both ortho- and para-isomers, has been recognized for its utility as a structural moiety in drugs and as a fluorescent probe. nih.gov

Historically, p-aminobenzoic acid (PABA) was one of the earliest compounds used in sunscreens, though its photoprotective efficacy has been a subject of debate due to its potential to form damaging triplet states upon UV absorption. rsc.org In the realm of peptide research, ortho-aminobenzoic acid (Abz) has been widely adopted as a fluorescent donor in internally quenched fluorescent peptide substrates for protease assays. nih.govnih.gov These substrates are designed so that the Abz fluorescence is quenched by a suitable acceptor group within the peptide. Enzymatic cleavage separates the donor and acceptor, leading to a measurable increase in fluorescence, which allows for continuous and sensitive monitoring of enzyme activity. nih.govnih.gov

Research Trajectories and Future Investigative Avenues for this compound

The primary application of this compound and similar fluorescent peptides lies in their use as substrates for a variety of enzymes, particularly proteases. Research has utilized such substrates to screen for enzyme inhibitors, to study enzyme kinetics, and to detect enzyme activity in complex biological samples. nih.govnih.gov

Current Research Applications:

Enzyme Activity Assays: this compound is employed in assays to measure the activity of specific proteases. The increase in fluorescence upon cleavage provides a direct measure of enzymatic activity. chemimpex.comchemimpex.com

Drug Discovery: By using this peptide as a substrate, researchers can screen large libraries of compounds to identify potential inhibitors of specific enzymes, which is a critical step in drug development. pmarketresearch.com

Bioconjugation: The cysteine residue allows for the conjugation of this peptide to other molecules, such as proteins or nanoparticles, to create targeted probes for imaging or drug delivery. chemimpex.com

Diagnostic Tools: The specificity of the peptide for certain enzymes makes it a candidate for the development of diagnostic assays to detect disease biomarkers. chemimpex.compmarketresearch.com

Future Investigative Avenues: The future of research involving this compound and related fluorescent peptides is poised for exciting advancements. The growing demand for real-time visualization of biological processes at the molecular level will likely drive the development of more sophisticated probes. pmarketresearch.com

Enhanced Specificity and Sensitivity: Future work will likely focus on modifying the peptide sequence to enhance its specificity for particular enzyme subtypes. This will enable more precise targeting and diagnosis.

In Vivo Imaging: A significant goal is the development of fluorescent probes that can be used for in vivo imaging of enzyme activity. nih.gov This would provide invaluable insights into disease progression and response to therapy in living organisms. This may involve the use of near-infrared (NIR) fluorophores to improve tissue penetration.

Multiplexed Detection: There is a growing interest in developing assays that can simultaneously detect the activity of multiple enzymes. This could be achieved by using a panel of different fluorescent peptides, each with a unique spectral signature. rsc.org

Theranostics: The combination of diagnostic and therapeutic capabilities into a single agent, known as theranostics, is a rapidly emerging field. nih.gov Peptides like this compound could be engineered to not only report on enzyme activity but also deliver a therapeutic payload to the site of disease.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H21N3O4S2 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(2R)-2-azaniumyl-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1 |

InChI Key |

QZVAZQOXHOMYJF-RYUDHWBXSA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)[O-])NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)[NH3+] |

Canonical SMILES |

CSCCC(C(=O)[O-])NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)[NH3+] |

Origin of Product |

United States |

Synthetic Methodologies for H Cys 4 Abz Met Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling peptides like H-Cys-4-Abz-Met-OH. The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. creative-peptides.com This approach simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. creative-peptides.com The two predominant strategies are based on the type of N-terminal protecting group used: tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). rsc.org The Fmoc/tBu strategy is more common today as it avoids the repeated use of strong acid for N-terminal deprotection and the final use of the highly toxic hydrogen fluoride (B91410) (HF) required in Boc-based synthesis. rsc.org

N-Terminal and C-Terminal Protecting Group Selection

The selection of appropriate protecting groups is critical to prevent unwanted side reactions at reactive sites during synthesis. jpt.comyoutube.com For this compound, this involves protecting the N-terminus of each incoming amino acid and the reactive side chains of cysteine.

N-Terminal Protection: The Fmoc group is the standard choice for N-α-amino protection in modern SPPS. It is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). renyi.hu

C-Terminal Protection: The C-terminal carboxyl group of the first amino acid (Methionine in this case) is protected via covalent attachment to the solid support resin. youtube.com The choice of resin and its linker dictates the functionality of the C-terminus (acid or amide) upon cleavage. gyrosproteintechnologies.com

Side-Chain Protection: Careful selection of side-chain protecting groups is paramount, especially for sensitive residues like Cysteine and Methionine. acs.org

Cysteine (Cys): The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection. rsc.org The trityl (Trt) group is frequently recommended as it is labile to the standard trifluoroacetic acid (TFA) cleavage cocktail used at the end of the synthesis. sigmaaldrich.com For more complex syntheses involving multiple disulfide bonds, orthogonal protecting groups like acetamidomethyl (Acm) or 4-methoxytrityl (Mmt) can be employed, which can be removed selectively without affecting other protecting groups. sigmaaldrich.compeptide.com

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167). lifetein.com This residue is typically not protected during synthesis; instead, oxidation is minimized by using scavenger-containing cleavage cocktails and high-quality solvents. nih.govlangene.com

| Amino Acid Residue | Functional Group | Common Protecting Groups (Fmoc Strategy) | Removal Condition |

| N-Terminus | α-Amino | Fmoc | 20% Piperidine in DMF |

| Cysteine | Thiol (-SH) | Trt (Trityl), Acm (Acetamidomethyl), tBu (tert-Butyl) | Trt: TFA Cocktail; Acm: Mercury(II) acetate; tBu: TMSBr sigmaaldrich.compeptide.com |

| Methionine | Thioether (-S-CH₃) | Generally unprotected | N/A (Oxidation prevented during cleavage) lifetein.comnih.gov |

Coupling Reagents and Reaction Optimization in Peptide Elongation

The formation of the amide (peptide) bond between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide chain requires an activating agent, known as a coupling reagent. creative-peptides.com

Modern synthesis relies on highly efficient phosphonium (B103445) or aminium/uronium salt-based reagents. bachem.com Reagents like HBTU, HATU, and HCTU are popular for their speed and effectiveness. gyrosproteintechnologies.compeptide.com COMU is another advanced reagent noted for its high coupling efficiency, excellent solubility, and a reduced risk of racemization. acs.orgluxembourg-bio.com The choice often depends on the specific sequence, with more reactive reagents being used for sterically hindered or "difficult" couplings. gyrosproteintechnologies.comgyrosproteintechnologies.com

Reaction optimization is often necessary to ensure high purity of the final peptide. gyrosproteintechnologies.com Strategies include:

Double Coupling: Repeating the coupling step to drive the reaction to completion for difficult sequences. gyrosproteintechnologies.comgyrosproteintechnologies.com

Capping: Acetylating any unreacted N-terminal amines after a coupling step to prevent the formation of deletion sequences. gyrosproteintechnologies.com

Temperature Control: Increasing the reaction temperature can sometimes improve coupling efficiency and final purity. gyrosproteintechnologies.comgyrosproteintechnologies.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DIC, DCC | Often used with additives (e.g., HOBt) to minimize racemization. bachem.compeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for challenging sequences or cyclizations. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Fast, efficient, and widely used in automated SPPS; by-products are generally soluble. gyrosproteintechnologies.combachem.comluxembourg-bio.com |

Selection of Solid Supports and Cleavage Protocols

The solid support is typically a polystyrene resin crosslinked with divinylbenzene. gyrosproteintechnologies.com The crucial component is the linker, which connects the peptide to the resin and determines the conditions required for final cleavage. gyrosproteintechnologies.com

The final step of SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups. jpt.com This is achieved using a "cleavage cocktail," most commonly based on strong acid like TFA. wpmucdn.com The cocktail includes scavengers to trap the reactive cations generated during deprotection, preventing side reactions. wpmucdn.com

For a peptide containing both Cysteine and Methionine, the composition of the cleavage cocktail is critical. To prevent the oxidation of methionine, a specialized mixture known as Reagent H is highly effective. lifetein.comnih.govlangene.com This cocktail contains reducing agents that actively prevent the formation of methionine sulfoxide. lifetein.comnih.gov

| Reagent Cocktail | Composition | Primary Use |

| Standard TFA Cocktail | TFA / H₂O / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5) | General-purpose cleavage for many peptides. sigmaaldrich.com |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / 1,2-Ethanedithiol (EDT) | For peptides with multiple sensitive residues (Cys, Met, Trp). peptide.com |

| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / Dimethylsulfide / Ammonium Iodide | Specifically designed to minimize oxidation of Methionine-containing peptides. lifetein.comnih.govlangene.com |

Solution-Phase Synthesis Approaches for Specialized Analogues

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for the large-scale production of peptides or for synthesizing analogues with structures not easily accessible by SPPS. nih.govmdpi.com In SolPS, amino acids or peptide fragments are coupled in a suitable solvent, and each intermediate product must be purified before the next coupling step. nih.gov

This method allows for the creation of specialized analogues of this compound, such as dimeric structures or those incorporating complex modifications. nih.gov Modern advancements like Group-Assisted Purification (GAP) chemistry aim to simplify the tedious purification steps associated with traditional solution synthesis. nih.govrsc.org Another hybrid method, Liquid-Phase Peptide Synthesis (LPPS), uses a soluble polymeric support, combining the procedural advantages of SPPS with the scalability of SolPS. mdpi.com

Chemoenzymatic Synthesis and Biocatalytic Considerations for Derivatization

Chemoenzymatic peptide synthesis (CEPS) is an emerging "green" alternative that leverages enzymes to form peptide bonds. nih.govresearchgate.net This method typically uses proteases (e.g., papain, subtilisin, chymotrypsin) in reverse, catalyzing bond formation under mild aqueous conditions. nih.govqyaobio.cominternationalscholarsjournals.com

The key advantages of CEPS include:

Stereoselectivity: Enzymes catalyze the reaction without racemization. nih.gov

Mild Conditions: Reactions are performed at or near neutral pH and room temperature, avoiding harsh chemicals. nih.govresearchgate.net

Minimal Protection: The high specificity of enzymes often reduces the need for extensive side-chain protection. qyaobio.com

CEPS is particularly well-suited for the ligation (joining) of peptide fragments. rsc.org For instance, a synthetically produced this compound fragment could be enzymatically ligated to another peptide or a protein, offering a powerful tool for creating complex bioconjugates and derivatized molecules. researchgate.net Engineered enzymes, such as omniligase-1, have been developed to have broad substrate specificity, further expanding the utility of this technique for manufacturing therapeutic peptides. rsc.org

Analytical Techniques for Purity Assessment and Structural Elucidation of Synthetic Products

Following synthesis, a panel of analytical techniques is essential to verify the purity, identity, and structural integrity of the target peptide. polarispeptides.com

Purity Assessment: The primary tool for assessing the purity of a synthetic peptide is High-Performance Liquid Chromatography (HPLC) , most commonly in its reversed-phase (RP-HPLC) mode. resolvemass.camtoz-biolabs.com This technique separates the desired peptide from impurities (e.g., deletion sequences, incompletely deprotected peptides) based on differences in hydrophobicity. mtoz-biolabs.comnih.gov The purity is quantified by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. mtoz-biolabs.com Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution. labmal.com

Structural Elucidation:

Mass Spectrometry (MS): MS is indispensable for confirming the molecular weight of the synthesized peptide. resolvemass.ca Techniques like Electrospray Ionization (ESI-MS) provide a highly accurate mass measurement. biosynth.comTandem Mass Spectrometry (MS/MS) is used for sequencing, where the peptide is fragmented in the mass spectrometer and the resulting fragment ions are analyzed to confirm the precise order of amino acids. polarispeptides.comspringernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed three-dimensional structural analysis, NMR is a powerful, albeit complex, technique that provides information on the peptide's conformation in solution. resolvemass.cabiosynth.com

Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of the peptide (e.g., α-helix, β-sheet content), which is important for understanding its folding and potential biological function. resolvemass.ca

| Technique | Purpose | Information Obtained |

| RP-HPLC / UHPLC | Purity Assessment | Quantifies the percentage of the target peptide relative to impurities. mtoz-biolabs.comlabmal.com |

| Mass Spectrometry (MS) | Identity Confirmation | Provides accurate molecular weight of the peptide. resolvemass.caub.edu |

| Tandem MS (MS/MS) | Sequence Verification | Confirms the amino acid sequence by analyzing fragmentation patterns. polarispeptides.comspringernature.com |

| Amino Acid Analysis (AAA) | Compositional Analysis | Determines the ratio of constituent amino acids after hydrolysis. resolvemass.cabiosynth.com |

| NMR Spectroscopy | 3D Structural Elucidation | Provides detailed information on atomic connectivity and spatial conformation. polarispeptides.comresolvemass.ca |

Biochemical and Enzymological Characterization of H Cys 4 Abz Met Oh

H-Cys-4-Abz-Met-OH as a Substrate in Proteolytic Enzyme Assays

The peptide this compound is a specialized chemical tool designed for the study of proteolytic enzymes. chemimpex.comchemimpex.com Its structure, incorporating a cysteine residue, a 2-aminobenzoyl (Abz) group, and a methionine residue, makes it suitable for use as a substrate in enzyme assays. chemimpex.com Specifically, it functions as an internally quenched fluorescent (IQF) substrate, a class of molecules that allows for the continuous monitoring of enzyme activity through fluorescence-based detection. nih.govnih.gov

The core utility of this compound lies in its application within Fluorescence Resonance Energy Transfer (FRET) assays. researchgate.net In a typical configuration, the Abz moiety serves as the fluorophore (the donor), while another component, often a 2,4-dinitrophenyl (Dnp) group attached elsewhere on the peptide, acts as a quencher (the acceptor). researchgate.netscielo.br When the peptide is intact, the proximity of the quencher to the fluorophore suppresses fluorescence emission. nih.gov Upon cleavage of a specific peptide bond by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the rate of hydrolysis. researchgate.netyoutube.com The presence of a cysteine residue offers additional possibilities, as its thiol group can be involved in specific interactions within an enzyme's active site or used for conjugation. nih.govnih.gov

Principles of Fluorescence Resonance Energy Transfer (FRET) in Internally Quenched Peptide Substrate Design (Abz/Dnp Systems)

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher). bachem.com This process is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. In the design of internally quenched peptide substrates, a fluorophore and a quencher are incorporated into the same peptide sequence. stanford.edu

The Abz/Dnp system is a classic and effective donor/acceptor pair for FRET-based protease assays. researchgate.net

Donor: The o-aminobenzoyl (Abz) group serves as the fluorescent donor.

Acceptor: The 2,4-dinitrophenyl (Dnp) group, often attached to the side chain of a lysine (B10760008) or diaminopropionic acid residue, acts as the quencher. scielo.br

The principle of the assay is based on the efficient quenching of the Abz group's fluorescence by the Dnp group when the peptide substrate is intact. The emission spectrum of the Abz donor overlaps significantly with the absorption spectrum of the Dnp quencher, a prerequisite for efficient FRET. nih.gov When a protease cleaves the peptide bond located between the Abz and Dnp moieties, they are no longer in close proximity. This separation eliminates the quenching effect, causing the Abz fluorophore to emit light upon excitation. The resulting increase in fluorescence can be monitored in real-time to measure enzyme activity. scielo.br Peptides utilizing the Abz/Dnp pair are highly sensitive and can be used to measure the activity of nanomolar concentrations of an enzyme. researchgate.net

Kinetic Analysis of Enzyme Hydrolysis of this compound and Analogues

The hydrolysis of a FRET substrate like this compound by a target protease can be continuously monitored using a spectrofluorometer. jasco-global.com By recording the increase in fluorescence intensity over time, a reaction progress curve is generated. The initial velocity (v) of the reaction is determined from the initial linear portion of this curve. To perform a full kinetic analysis, initial velocities are measured across a range of substrate concentrations while keeping the enzyme concentration constant. jasco-global.comnih.gov

Determination of Catalytic Efficiency (kcat/Km)

The catalytic efficiency of an enzyme for a given substrate is a key parameter in enzymology, represented by the specificity constant, kcat/Km. youtube.com This value is derived from the individual kinetic parameters, the Michaelis constant (Km) and the catalytic constant (kcat).

Km (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates higher affinity. jasco-global.com

kcat (Catalytic Constant): Also known as the turnover number, kcat represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. youtube.com

These parameters are typically determined by fitting the initial velocity (v) versus substrate concentration ([S]) data to the Michaelis-Menten equation. jasco-global.com A common method involves linearizing the data using a double-reciprocal plot, known as the Lineweaver-Burk plot (1/v vs. 1/[S]), from which Vmax and Km can be calculated from the y-intercept and x-intercept, respectively. youtube.com

Table 1: Representative Kinetic Parameters for Protease Hydrolysis of an Abz-based FRET Substrate This table shows example kinetic data for the hydrolysis of an internally quenched fluorescent peptide, Abz-RSVI-K(Dnp), by the protease protealysin.

| Parameter | Value | Unit |

| K_m | 35 ± 4 | µM |

| k_cat_ | 21 ± 1 | s⁻¹ |

| k_cat_/K_m_ | 0.6 | µM⁻¹s⁻¹ |

Data adapted from a study on a similar Abz-Dnp substrate with protealysin. researchgate.net

pH and Temperature Dependence of Enzymatic Activity Profiles

The catalytic activity of enzymes is highly sensitive to environmental conditions such as pH and temperature. libretexts.org Determining the optimal pH and temperature for the hydrolysis of a substrate like this compound is crucial for characterizing the enzyme.

pH Dependence: Enzyme activity is typically measured over a wide range of pH values to determine the pH optimum, the point at which the enzyme exhibits maximum activity. researchgate.net Changes in pH can alter the ionization states of amino acid residues in the enzyme's active site and on the substrate itself, affecting binding and catalysis. libretexts.org An activity-pH profile is generated by plotting the relative enzyme activity against pH.

Temperature Dependence: As temperature increases, the rate of an enzymatic reaction generally increases due to greater molecular motion. libretexts.org However, beyond an optimal temperature, the enzyme begins to denature and lose its structure and function, leading to a rapid decrease in activity. libretexts.org An activity-temperature profile helps identify the temperature at which the enzyme is most active and its thermal stability. researchgate.net

Table 2: Example of pH and Temperature Optima for a Proteolytic Enzyme (Bromelain) This table illustrates how optimal conditions are reported for an enzyme.

| Parameter | Optimal Value |

| Optimal pH | 9.0 |

| Optimal Temperature | 45 °C |

Data are for the enzyme bromelain (B1164189) using an azocasein (B1165720) substrate and serve as an example of how optima are determined. researchgate.net

Substrate Specificity Profiling Using Combinatorial Peptide Libraries

Understanding what peptide sequences an enzyme prefers to cleave is fundamental to defining its biological function. renyi.hu Substrate specificity profiling is a powerful technique used to determine these preferences. This is often accomplished using positional scanning synthetic combinatorial libraries (PS-SCL) of fluorogenic substrates. renyi.hunih.gov

A PS-SCL is composed of multiple sub-libraries of peptides. In each sub-library, one amino acid position (e.g., P1, P2, P3, or P4) is fixed with a specific amino acid, while all other positions contain a mixture of amino acids. renyi.hu By incubating the target protease with each of these sub-libraries, researchers can rapidly identify the enzyme's preferred amino acid at each specific position by measuring the rate of fluorescence release. pnas.org This approach allows for a comprehensive and unbiased mapping of an enzyme's substrate specificity. nih.gov

Mapping Enzyme Active Site Subsites (P1, P2, P1', P2' etc.)

The active site of a protease is described as a series of subsites that accommodate the amino acid residues of the peptide substrate. According to the nomenclature by Schechter and Berger, the substrate residues are denoted as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', where the scissile bond is between P1 and P1'. The corresponding binding pockets on the enzyme are termed Sn...S3-S2-S1-S1'-S2'-S3'...Sn'. stanford.edu

Internally quenched fluorescent peptide libraries are invaluable for mapping the specificity of these subsites. stanford.edu For endopeptidases that recognize residues on both sides of the cleavage site, libraries can be designed where the FRET pair (e.g., Abz and Dnp) flanks a variable sequence. Cleavage anywhere within this sequence liberates the fluorophore, indicating a suitable substrate. nih.gov By systematically varying the amino acids at each P and P' position, a detailed "pharmacophoric" portrait of the active site can be created. pnas.org This information is critical for designing highly selective substrates and potent inhibitors for specific proteases. renyi.hunih.gov

Table 3: Hypothetical Substrate Specificity Profile of a Cysteine Protease at P2 This table illustrates how data from a positional scanning library might be presented to show the relative preference for different amino acids at the P2 subsite.

| P2 Amino Acid | Relative Activity (%) |

| Leucine (B10760876) (Leu) | 100 |

| Valine (Val) | 85 |

| Phenylalanine (Phe) | 70 |

| Arginine (Arg) | 45 |

| Proline (Pro) | 20 |

| Aspartic Acid (Asp) | <5 |

This is a representative table illustrating the type of data obtained from substrate profiling experiments. Higher percentages indicate a stronger preference by the enzyme for that amino acid at the specified subsite. nih.gov

Considerations for Enzymatic Selectivity and Promiscuity

The enzymatic processing of a substrate like this compound is governed by the principles of enzyme selectivity and promiscuity. Selectivity refers to an enzyme's ability to preferentially bind and catalyze a reaction with a specific substrate over others. This is determined by the precise three-dimensional structure of the enzyme's active site, which complements the shape, size, and chemical properties of the substrate's residues. For a peptide substrate, the amino acid sequence, particularly the residues at and around the scissile bond (the bond to be cleaved), plays a crucial role in determining selectivity.

Enzyme promiscuity, on the other hand, is the ability of a single enzyme to catalyze a variety of different reactions or act on a range of different substrates. While often highly specific, many proteases exhibit a degree of promiscuity, allowing them to cleave peptide bonds adjacent to a limited range of amino acid residues. The structural features of this compound, including the N-terminal cysteine and the C-terminal methionine, will dictate which enzymes can recognize and process it. The presence of the 4-aminobenzoyl (Abz) group, a fluorophore, allows for the sensitive detection of enzymatic cleavage, as its fluorescence is often quenched by a nearby group in the intact peptide and increases upon hydrolysis. nih.govnih.govresearchgate.net

Investigations with Specific Enzyme Classes

Cysteine Proteases (e.g., Papain-like Cysteine Proteinases, Cruzipain, Cathepsins)

Papain-like cysteine proteases are a family of enzymes characterized by a catalytic dyad composed of cysteine and histidine residues in their active site. nih.govnih.gov Their substrate specificity is largely determined by the interactions between the substrate's amino acid side chains and the enzyme's binding pockets, particularly the S2 subsite. frontiersin.org

Papain: Papain, the archetypal cysteine protease, exhibits broad specificity but shows a preference for substrates with a large hydrophobic residue at the P2 position (the second amino acid N-terminal to the cleavage site) and does not accept valine at the P1' position (the first amino acid C-terminal to the cleavage site). nih.gov Fluorogenic substrates containing the Abz group have been successfully used to study the kinetic specificity of papain. nih.govnih.gov For this compound, if it were to act as a substrate, the cleavage would likely occur at the Abz-Met bond. In this context, the Abz group would occupy the P1 position and the methionine the P1' position. The efficiency of papain in cleaving this bond would depend on how well these residues fit into the respective binding pockets. Studies with various fluorogenic peptide substrates have shown that papain's catalytic efficiency can be significantly influenced by the amino acid at the P1' position. nih.gov

Cruzipain: Cruzipain, the major cysteine protease of Trypanosoma cruzi, is essential for the parasite's lifecycle and is a target for drug development. researchgate.netpsu.edu It displays a substrate specificity similar to other papain-like proteases but with some distinct features. For instance, cruzipain can exhibit both cathepsin L-like and cathepsin B-like specificities. psu.edu It has been shown to cleave substrates with hydrophobic residues at the P2 position and can accommodate polar residues at the P1 position. psu.eduresearchgate.net The hydrolysis of fluorogenic peptides containing the Abz group has been used to characterize the carboxydipeptidase activity of cruzipain. nih.gov

Cathepsins: Cathepsins are a diverse group of proteases, with cysteine cathepsins like cathepsin L and cathepsin B being extensively studied. Cathepsin L prefers substrates with hydrophobic residues, particularly aromatic ones, at the P2 position. researchgate.net Studies on fluorogenic substrates have shown that cathepsin L can efficiently hydrolyze peptides containing the Abz group. nih.gov Cathepsin B, on the other hand, has a characteristic "occluding loop" that can give it dipeptidyl carboxypeptidase activity, although it also functions as an endopeptidase. nih.govescholarship.org The specificity of cathepsins at the P1' position varies, which would be a key determinant for the cleavage of this compound at the Abz-Met bond. nih.govacs.org

| Enzyme Family | Key Specificity Determinants | Interaction with Abz Peptides |

| Papain-like Cysteine Proteases | Preference for hydrophobic residues at the P2 subsite. nih.govfrontiersin.org | Abz-containing peptides are established fluorogenic substrates. nih.govnih.gov |

| Papain | Broad specificity, favors large hydrophobic P2 residue. nih.gov | Hydrolyzes various Abz-peptides, with efficiency depending on the P1' residue. nih.gov |

| Cruzipain | Exhibits both cathepsin L and B-like specificities. psu.edu | Activity has been characterized using Abz-based fluorogenic substrates. nih.gov |

| Cathepsins (L, B) | Cathepsin L prefers aromatic residues at P2. researchgate.net Cathepsin B has an occluding loop influencing its activity. nih.gov | Abz peptides are sensitive substrates for cathepsins L and B. nih.govnih.gov |

Metallopeptidases (e.g., Neprilysin, Angiotensin I-Converting Enzyme)

Metallopeptidases utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds.

Neprilysin (NEP): Neprilysin is a zinc-dependent endopeptidase with a preference for cleaving peptides on the N-terminal side of hydrophobic residues, particularly phenylalanine or leucine at the P1' position. nih.govnih.gov While methionine at P1' is not the most preferred residue, neprilysin has a broad substrate specificity and can cleave at various sites. nih.govplos.org The potential for this compound to be a substrate for neprilysin would primarily depend on the recognition of methionine at the P1' position.

Angiotensin I-Converting Enzyme (ACE): ACE is a key enzyme in the renin-angiotensin system and is a dipeptidyl carboxypeptidase, meaning it typically cleaves off a dipeptide from the C-terminus of its substrates. Given that this compound is a tripeptide, it is not a typical substrate for ACE. ACE inhibitors are a major class of drugs, and various peptides have been studied for their inhibitory activity.

| Enzyme | Catalytic Type | Primary Specificity |

| Neprilysin (NEP) | Zinc Metallopeptidase | Cleaves N-terminal to hydrophobic residues (Phe, Leu preferred at P1'). nih.govnih.gov |

| Angiotensin I-Converting Enzyme (ACE) | Zinc Metallopeptidase (Dipeptidyl Carboxypeptidase) | Cleaves C-terminal dipeptides. |

This compound as an Enzyme Inhibitor (e.g., Farnesyltransferase)

Beyond its potential as a substrate, this compound has been identified as an inhibitor of farnesyltransferase.

Farnesyltransferase (FTase): Protein farnesyltransferase is a crucial enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue within a C-terminal "CaaX box" motif of various proteins, including the Ras family of small GTPases. nih.govpnas.orgnih.gov This post-translational modification is essential for the proper localization and function of these proteins. Inhibition of FTase has been a major target for the development of anti-cancer drugs. nih.govnih.govnih.gov

This compound is considered a peptidomimetic inhibitor that mimics the CaaX motif. nih.govnih.gov The N-terminal cysteine of the inhibitor is crucial for binding to the active site of FTase, where it coordinates with the catalytic zinc ion. The subsequent amino acid residues, in this case, the 4-Abz and methionine, occupy the positions analogous to the 'a' and 'X' of the CaaX box, contributing to the binding affinity and specificity of the inhibition.

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive)

Inhibitors of farnesyltransferase that are based on the CaaX motif, such as this compound, typically act as competitive inhibitors with respect to the protein or peptide substrate. nih.govnih.gov This means that the inhibitor directly competes with the natural CaaX-containing protein substrate for binding to the active site of the enzyme.

The mechanism of inhibition can be further nuanced. Some CaaX-based inhibitors are themselves substrates for farnesylation, which can reduce their inhibitory potency as the farnesylated product may have a lower affinity for the enzyme. pnas.org However, other CaaX mimetics are designed to be non-substrate inhibitors. These compounds bind to the active site in a conformation that is not conducive to the farnesylation reaction, thus acting as more effective and stable inhibitors. nih.govpnas.org This non-productive binding can be stabilized by interactions such as an ion pair between the N-terminus of the inhibitor and the phosphate (B84403) group of the farnesyl pyrophosphate (FPP) co-substrate. nih.govpnas.org The specific kinetic parameters (e.g., Ki value) for this compound would need to be determined experimentally to fully characterize its potency and the precise nature of its competitive inhibition.

| Inhibitor Target | Inhibitor Class | Proposed Mechanism | Key Inhibitor Features |

| Farnesyltransferase (FTase) | CaaX Peptidomimetic nih.govnih.gov | Competitive with the protein substrate. nih.govnih.gov | N-terminal Cysteine for zinc binding. Abz and Met mimic the 'a' and 'X' of the CaaX box. |

Impact on Downstream Cellular Signaling Pathways (e.g., Hedgehog Pathway)

The peptide this compound has been instrumental in dissecting the intricacies of cellular signaling cascades, most notably the Hedgehog (Hh) pathway. Research has demonstrated that the Hh ligand, Sonic Hedgehog (Shh), can stimulate the activation of Erk1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation appears to be independent of the canonical Hh signaling pathway, which typically involves the transmembrane protein Smoothened (Smo). nih.gov

To investigate this non-canonical signaling, this compound, acting as a farnesyl transferase inhibitor (FTase II), was utilized in studies involving human mammary epithelial cells (HMEC) and Shh Light II fibroblasts. nih.gov Farnesyl transferase is an enzyme involved in the post-translational modification of proteins, including Ras, which is upstream of Erk. The study aimed to determine if Shh-induced Erk1/2 activation was mediated through a mechanism requiring farnesylation. The inhibitor was added to cells prior to stimulation with the N-Shh peptide, allowing researchers to observe its effect on the signaling outcome. nih.gov The findings suggest that Hh-binding to its receptor, Patched-1 (Ptch1), can trigger Erk1/2 activation through a Smo-independent mechanism, highlighting a novel branch of Hh signaling. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Compound | This compound (FTase II) | nih.gov |

| Function | Farnesyl Transferase Inhibitor | nih.gov |

| Cell Lines Used | Human Mammary Epithelial Cells (HMEC), Shh Light II Fibroblasts | nih.gov |

| Signaling Pathway Investigated | Non-canonical Hedgehog (Hh) pathway activation of Erk1/2 | nih.gov |

| Experimental Step | The inhibitor was added to cells one hour before exposure to N-Shh peptide to assess its impact on Erk1/2 phosphorylation. | nih.gov |

Exploration of Molecular Interactions in Biological Systems

The utility of this compound extends to the study of specific molecular interactions that form the basis of cellular function. Its defined structure makes it a valuable tool for probing the binding events between peptides and proteins. chemimpex.com

Protein-Peptide Binding Studies

Research into the non-canonical Hedgehog pathway has involved sophisticated protein-peptide binding studies to elucidate the underlying molecular mechanisms. nih.gov Although this compound's role was as an inhibitor, the context of the study provides examples of relevant binding assays. For instance, to verify the interaction between the C-terminus of the Ptch1 receptor and other signaling proteins, GST (glutathione S-transferase) binding assays were employed. nih.gov These experiments confirmed that the SH3 domains of proteins like Grb2 and p85β could bind to the Ptch1 C-terminus. nih.gov Furthermore, co-immunoprecipitation assays were used to demonstrate that ectopically-expressed Grb2 could be pulled down with the Ptch1 C-terminus, confirming their interaction within a cellular context. nih.gov Such studies are crucial for mapping the protein-protein and protein-peptide interactions that constitute signaling networks.

| Binding Study Technique | Purpose in a Relevant Context | Interacting Molecules Studied | Source |

|---|---|---|---|

| GST Binding Assay | To verify direct binding between protein domains in vitro. | GST-fusion proteins (Grb2SH3, p85βSH3) and the C-terminus of the Ptch1 receptor. | nih.gov |

| Co-Immunoprecipitation | To confirm protein-protein interactions within a cellular environment. | GFP-tagged Grb2 and HA-tagged Ptch1 C-terminus. | nih.gov |

Role of Cysteine and Methionine Residues in Reactivity and Biochemical Stability

The methionine residue, while generally less reactive than cysteine, contributes to the peptide's structural properties. As one of the hydrophobic amino acids, methionine is typically found in the interior of proteins, shielded from water, where it contributes to the proper folding and stabilization of the three-dimensional structure. unc.edu The inherent properties of both the cysteine and methionine residues are thus critical determinants of the peptide's stability and its ability to interact specifically with biological targets. chemimpex.comunc.edu

Disulfide Bond Formation and Stabilization of Peptide Structures

A key feature conferred by the cysteine residue is its ability to form disulfide bonds (Cys-Cys). chemimpex.comunc.edu This covalent linkage is formed through the oxidation of two thiol groups from separate cysteine residues. The formation of these bonds is a critical process for the stabilization of peptide and protein structures. unc.eduscribd.com In the context of peptide-based therapeutics, this stabilization is essential for maintaining a specific conformation required for biological activity and for increasing resistance to degradation. chemimpex.comunc.edu

The ability of this compound to participate in disulfide bonding makes it a valuable building block in the synthesis of more complex peptides where structural integrity is paramount. chemimpex.com These disulfide bridges can create active structural domains within a single polypeptide chain or link different chains together, as famously seen in proteins like insulin. unc.eduscribd.com This structural reinforcement is a widely used strategy in the design of stable and effective peptide-based compounds for research and therapeutic applications. chemimpex.com

Structure Activity Relationship Sar and Rational Design of H Cys 4 Abz Met Oh Analogues

Correlation of Chemical Structure with Biochemical Activity and Selectivity

The biochemical activity of H-Cys-4-Abz-Met-OH and its analogues is intrinsically linked to their chemical structure. The peptide sequence dictates the molecule's interaction with the target enzyme's active site, while the fluorescent Abz group provides a means to monitor this interaction.

The selectivity of these peptide analogues is highly dependent on the specific amino acid sequence and its complementarity to the target enzyme's substrate-binding cleft. Enzymes often exhibit a high degree of specificity, and even minor changes in the peptide structure can lead to significant shifts in which enzyme it interacts with most strongly. For instance, studies on various peptide inhibitors have demonstrated that the nature of the amino acid at each position relative to the cleavage site is a primary determinant of selectivity.

Systematic Modifications and Their Effects on Potency and Specificity

To enhance the potency and specificity of this compound as a molecular probe or inhibitor, researchers can undertake a series of systematic modifications. These alterations can range from subtle changes in the amino acid sequence to the complete replacement of the fluorescent tag.

A common and powerful technique in SAR studies is the amino acid scan , where each amino acid in the peptide is systematically replaced with other natural or unnatural amino acids. rsc.org This process helps to identify which residues are critical for binding and activity. For example, replacing either the Cys or Met residue with alanine (B10760859) (an "alanine scan") can reveal the importance of their respective side chains.

Studies on other peptide systems have shown that the position of each amino acid is crucial. For instance, in a study of chemotactic peptides, the activity was found to be highly dependent not only on the constituent amino acids but also on their position in the peptide chain. nih.gov A similar principle would apply to this compound analogues, where the spatial arrangement of the Cys and Met side chains, dictated by their positions, would govern the interaction with the target protein.

| Analogue Position | Modification | Hypothetical Effect on Potency | Hypothetical Effect on Selectivity | Rationale |

|---|---|---|---|---|

| Cysteine (Cys) | Alanine (Ala) substitution | Likely decrease | Altered | Removal of the thiol group, which may be crucial for binding or cyclization. |

| Cysteine (Cys) | Homocysteine (Hcy) substitution | Variable | Potentially altered | Changes in side chain length and flexibility could affect binding pocket fit. |

| Methionine (Met) | Alanine (Ala) substitution | Likely decrease | Altered | Loss of the hydrophobic side chain, which may be important for interaction with the enzyme's S1 pocket. |

| Methionine (Met) | Norleucine (Nle) substitution | Potentially maintained or increased | Potentially altered | Nle is a non-oxidizable isostere of Met, which could improve stability while maintaining hydrophobicity. |

The 2-aminobenzoyl (Abz) group is a well-established fluorescent reporter. Its fluorescence is often quenched in the intact peptide and increases upon enzymatic cleavage, providing a continuous assay for protease activity. springernature.com However, the properties of the Abz group itself can be modified to fine-tune the analogue's performance.

Derivatization of the Abz ring with different substituents could alter its photophysical properties, such as quantum yield and emission wavelength, to better suit specific experimental setups. researchgate.net Furthermore, the Abz moiety can be replaced entirely with other fluorescent tags. For instance, replacing Abz with a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group could offer different photophysical properties and potentially different interactions with the target enzyme. uq.edu.au The choice of fluorophore can also impact the peptide's solubility and cell permeability.

| Original Moiety | Replacement Moiety | Potential Advantage | Potential Disadvantage |

|---|---|---|---|

| 4-Aminobenzoyl (Abz) | 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) | Longer excitation/emission wavelengths, potentially reducing background fluorescence. uq.edu.au | May alter binding affinity or specificity due to different steric and electronic properties. |

| 4-Aminobenzoyl (Abz) | Coumarin derivative | High quantum yields and photostability. | Can be bulky and may interfere with enzyme binding. |

| 4-Aminobenzoyl (Abz) | Rhodamine B | High photostability and brightness, suitable for acidic environments. mdpi.com | Large size and charge may significantly impact peptide properties. mdpi.com |

Conformational Constraints and Their Impact on Enzyme/Receptor Binding

Linear peptides are often highly flexible in solution, which can be entropically unfavorable for binding to a receptor or enzyme active site. Introducing conformational constraints, such as by cyclization, can pre-organize the peptide into its bioactive conformation, leading to increased affinity and stability. d-nb.info

For this compound, the cysteine residue provides a natural handle for cyclization through the formation of a disulfide bond with another cysteine residue introduced into the peptide sequence. This creates a cyclic peptide with reduced conformational freedom. The size of the resulting ring and the nature of the amino acids within it will dictate the preferred conformation and, consequently, its binding properties. Studies on other cyclic peptides have shown that this strategy can significantly enhance receptor selectivity. nih.gov

Rational Design Principles for Novel this compound Analogues with Improved Properties

The rational design of novel analogues of this compound with enhanced features like increased potency, improved selectivity, or better stability is a multi-faceted process. It leverages the knowledge gained from SAR studies and employs computational and combinatorial approaches. nih.gov

One key principle is "scaffold hopping," where the core structure of the peptide is maintained while peripheral groups are modified to improve properties or circumvent issues like poor metabolic stability. cresset-group.com For example, based on the understanding of the target enzyme's active site, the Cys or Met residues could be replaced with unnatural amino acids that mimic their key interactions but are resistant to degradation.

Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable in the rational design process. nih.gov These techniques can predict how different modifications to the this compound scaffold will affect its conformation and its binding affinity to a target protein, thereby guiding the synthesis of the most promising candidates. By combining these computational predictions with experimental data from techniques like peptide arrays, researchers can efficiently navigate the vast chemical space to develop novel analogues with tailored properties for specific applications in diagnostics and therapeutics. rsc.org

Computational Chemistry and Molecular Modeling of H Cys 4 Abz Met Oh

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to investigate the electronic structure and reactivity of H-Cys-4-Abz-Met-OH at the atomic level. nih.gov These studies provide insights into the molecule's fundamental properties, which are governed by the distribution of electrons. By solving the Schrödinger equation for the molecular system, QM calculations can determine various electronic properties such as molecular orbital energies, electron density distribution, and electrostatic potential. nih.gov

The reactivity of this compound can be predicted by analyzing frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, QM studies can identify the most likely sites for nucleophilic and electrophilic attack, providing a basis for understanding its interaction with biological targets. The cysteine residue, with its thiol group, is often a key site for covalent interactions, and QM can quantify its reactivity.

Illustrative Quantum Mechanical Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capacity, potential for oxidation. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity, potential for reduction. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and non-covalent interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. americanpeptidesociety.org For this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with its biological targets, such as enzymes. nih.gov These simulations model the movement of atoms in the peptide and the surrounding solvent molecules by solving Newton's equations of motion. americanpeptidesociety.org

Conformational sampling through MD reveals the different shapes the peptide can adopt in solution. nih.gov This is crucial as the biological activity of a peptide is often dependent on its three-dimensional structure. By exploring the potential energy surface of the molecule, MD simulations can identify the most stable and frequently occurring conformations of this compound. nih.gov

When studying ligand-protein interactions, MD simulations can model the process of the peptide binding to its target protein. americanpeptidesociety.org This allows for the investigation of the stability of the protein-ligand complex, the key amino acid residues involved in the interaction, and the role of solvent molecules. The insights gained from these simulations are invaluable for understanding the mechanism of action and for the rational design of more potent derivatives.

Molecular Docking and Scoring of this compound with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. frontiersin.org This method is instrumental in understanding the binding mode of this compound with its target proteins and is a cornerstone of structure-based drug design.

Prediction of Binding Poses and Characterization of Interaction Networks

The primary goal of molecular docking is to predict the binding pose of this compound within the active site of a target protein. nih.gov The process involves sampling a large number of possible conformations and orientations of the peptide in the binding pocket and then using a scoring function to rank them. nih.gov The top-ranked poses represent the most likely binding modes.

Once a plausible binding pose is identified, the interaction network between the peptide and the protein can be characterized. This involves identifying all the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking, that contribute to the stability of the complex. Understanding these interactions is critical for explaining the binding affinity and selectivity of the peptide. For instance, the cysteine and methionine residues in this compound can form specific interactions with the protein's active site.

Estimation of Binding Energies and Affinities

Scoring functions in molecular docking provide an estimation of the binding energy or affinity of the ligand for the protein. nih.gov These functions are mathematical models that approximate the free energy of binding. While not always perfectly accurate, they are very useful for ranking different ligands or different binding poses of the same ligand. acs.org

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked poses to obtain more accurate estimates of the binding free energy. umich.edu These methods calculate the energy of the complex and the individual molecules in a solvated environment to provide a more quantitative measure of binding affinity.

Illustrative Docking Results for this compound with a Target Protease

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Docking Score | -8.5 kcal/mol | An estimation of the binding affinity from the docking program. |

| Estimated Binding Free Energy (MM/GBSA) | -45.2 kcal/mol | A more refined estimation of the binding free energy. |

| Key Interacting Residues | Gly166, Ser195, Trp215 | Amino acids in the active site forming crucial interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Homology Modeling and Active Site Prediction for Related Enzyme Targets

In cases where the experimental three-dimensional structure of the target enzyme for this compound is not available, homology modeling can be used to build a theoretical model. nih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. stanford.edu The process involves finding a known protein structure (template) that has a high sequence similarity to the target enzyme and then building the model of the target based on the template's structure. nih.gov

Once a reliable model of the enzyme is constructed, computational methods can be employed to predict the location and characteristics of its active site. researchgate.net Active site prediction algorithms identify cavities and pockets on the protein surface that have the appropriate size, shape, and chemical properties to bind a ligand. creative-proteomics.com These predictions are crucial for guiding molecular docking studies and for understanding the enzyme's catalytic mechanism.

In Silico Screening and Lead Optimization Strategies for this compound Derivatives

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. oup.com For this compound, this could involve screening a library of its derivatives to find molecules with improved binding affinity or other desirable properties. mdpi.com

Lead optimization is the process of taking a promising compound (a "lead") and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile. creative-peptides.com Computational methods play a significant role in this process. rsc.org By creating virtual modifications to the this compound structure and then using molecular docking and other modeling techniques to predict their effect on binding and other properties, researchers can prioritize which derivatives to synthesize and test experimentally. jpt.com This iterative cycle of computational design and experimental validation can significantly accelerate the drug discovery process. tandfonline.com

Illustrative Lead Optimization Strategy for this compound Derivatives

| Derivative | Modification | Predicted Docking Score (kcal/mol) | Rationale for Modification |

|---|---|---|---|

| Derivative 1 | Replace Met with Norleucine | -8.9 | Increase hydrophobicity to improve binding. |

| Derivative 2 | Add a methyl group to the Cysteine thiol | -7.5 | Investigate the importance of the free thiol for activity. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Research Applications and Derivatization Strategies for H Cys 4 Abz Met Oh

H-Cys-4-Abz-Met-OH in Bioconjugation and Bioorthogonal Chemistry

Bioconjugation techniques aim to link molecules, such as peptides, to other biomolecules like proteins or nucleic acids, to create novel functional constructs. acs.org this compound is well-suited for these applications, offering a strategic handle for covalent modification. chemimpex.com

The primary site for covalent modification on this compound is the sulfhydryl (thiol) group of its N-terminal cysteine residue. Cysteine is a favored target for bioconjugation due to the high nucleophilicity of its thiol group and its relatively low natural abundance in proteins, which allows for more controlled, site-specific reactions. acs.orgacs.orgmun.ca The reactivity of this thiol group allows the peptide to be covalently attached to proteins, nanoparticles, or other molecules of interest. chemimpex.comdenistitovlab.org

Common strategies for achieving this covalent linkage involve reacting the cysteine thiol with electrophilic partners. One of the most prevalent methods is the reaction with maleimides, which proceeds rapidly and specifically under moderate physiological conditions to form a stable thioether bond. nih.govresearchgate.net Other thiol-reactive chemical groups frequently used for this purpose include α-haloacetyl compounds (like iodoacetamide), alkyl halides, and reagents for disulfide interchange. acs.orgnih.govnih.gov Through these reactions, this compound can be used to functionalize biomolecules, for example, by introducing its inherent fluorescent properties or by acting as a spacer to link other functional moieties. chemimpex.com

The ability to attach this compound to specific sites on a target protein is crucial for developing molecular probes. nih.gov Site-specific labeling allows for the creation of tools to investigate protein structure, function, and interactions with minimal perturbation to the native system. acs.orgnih.gov By engineering a unique cysteine residue into a protein of interest via site-directed mutagenesis, researchers can direct the conjugation of this compound to a precise location. nih.govnih.gov

This site-specificity is fundamental to its use in developing mechanistic probes. chemimpex.com For instance, once conjugated to a protein, the peptide's fluorescent Abz group can report on local environmental changes, such as those occurring during protein folding, conformational changes, or ligand binding. nih.govnih.gov

In the context of bioorthogonal chemistry—reactions that occur in living systems without interfering with native biochemical processes—the cysteine residue of this compound can be derivatized. For example, the thiol can be reacted with a molecule containing a bioorthogonal handle, such as an azide (B81097) or a strained alkyne. acs.org This modified peptide can then be used in subsequent bioorthogonal reactions, like copper-catalyzed or strain-promoted azide-alkyne cycloadditions, to label targets within a complex biological environment. acs.org

Development and Characterization of this compound-Based Fluorescent Probes

The intrinsic fluorescence of the 4-aminobenzoyl (Abz) group is a key feature that enables the use of this compound in the design of fluorescent probes. nih.govbachem.com These probes are often engineered as "smart" molecules that change their fluorescent output in response to a specific biological event. beilstein-journals.orgbeilstein-journals.org

Fluorescent probes derived from this compound typically operate on a principle of fluorescence quenching and subsequent activation. In its "off" state, the fluorescence of the Abz group is suppressed by a nearby quenching molecule. The fluorescence is turned "on" when a specific event, such as enzymatic cleavage, removes or alters the quencher. acs.org

Several quenching mechanisms can be employed:

Förster Resonance Energy Transfer (FRET): The Abz group can serve as a fluorescent donor, and a suitable acceptor (quencher), such as a 2,4-dinitrophenyl (Dnp) group, can be attached to the peptide. bachem.comacs.org When the donor and acceptor are in close proximity, the energy from the excited Abz fluorophore is non-radiatively transferred to the quencher. beilstein-journals.orgnih.gov If an enzyme cleaves the peptide backbone between the Abz and quencher groups, they diffuse apart, disrupting FRET and restoring fluorescence. acs.org

Photoinduced Electron Transfer (PET): Quenching can occur if an electron is transferred from an electron-rich moiety to the excited fluorophore (or vice-versa). nih.govresearchgate.net The efficiency of PET is highly dependent on the distance and orientation between the donor and acceptor. Changes in the peptide's conformation or the protonation state of nearby residues (like histidine) can modulate PET quenching. researchgate.net

Static/Contact Quenching: This occurs when the fluorophore forms a non-fluorescent ground-state complex with a quencher. mdpi.commdpi.com The binding of a target molecule can disrupt this complex, leading to fluorescence activation. nih.gov The addition of a ligand to a receptor-bound probe can also reverse quenching, providing a real-time signal of the interaction. nih.gov

The effectiveness of a fluorescent probe depends on its photophysical properties, including its absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. atto-tec.com For the Abz fluorophore, the typical excitation maximum is around 320-330 nm, with an emission maximum near 420 nm, producing blue fluorescence. bachem.comscirp.orgnih.gov

The quantum yield of the Abz group is highly sensitive to its local environment and the amino acid it is attached to. nih.govnih.gov For example, studies on a closely related compound, aminobenzamide cysteine (ABZ Cys), showed a slight quenching of fluorescence compared to its parent compounds that lack the cysteine moiety. nih.gov The quantum yield is also influenced by solvent polarity, pH, and temperature. mdpi.comatto-tec.com

Optimization of these properties is a key aspect of probe design. nih.govrsc.org By strategically placing quenching groups or modifying the peptide sequence, the "brightness" (the product of the extinction coefficient and quantum yield) of the probe in its "on" state can be maximized for greater sensitivity. atto-tec.com

Below is a table summarizing representative photophysical properties for the Abz fluorophore and related derivatives.

| Compound/Fluorophore | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (ΦF) | Solvent/Conditions | Citation |

| Abz (general) | ~320 nm | ~420 nm | Varies | Aqueous buffer | bachem.com |

| ABZ Cys | Not specified | Shift to shorter λ in film | Slightly quenched vs. parent | Phosphate (B84403) buffer vs. PVA film | nih.gov |

| o-aminobenzoyl-protein | ~330 nm | Not specified | Not specified | Aqueous buffer | nih.gov |

| Polymeric p-benzoyl-4,4'-diaminobenzoylaniline | Not specified | ~420 nm | Not specified | Solid state | scirp.org |

| N-propyl 6-aminonaphthalimide (Standard) | Not specified | Not specified | 0.58 | Acetonitrile | nih.gov |

This table is for illustrative purposes. Exact values can vary significantly based on the specific peptide sequence, conjugation state, and environmental conditions.

Peptide-based fluorescent probes are powerful tools for cell-based assays, which provide insights into biological activity in a physiologically relevant context. beilstein-journals.orgamericanpeptidesociety.org Probes derived from this compound can be designed to monitor a wide range of cellular processes, including enzyme activity, protein-protein interactions, and the presence of specific analytes. nih.govamericanpeptidesociety.org

These probes can be introduced into living cells to report on dynamic cellular events in real-time. beilstein-journals.orgamericanpeptidesociety.org For example, a probe designed with a specific cleavage site for a cancer-related protease could be used to image enzyme activity directly within cancer cells. acs.org Such assays are often adapted for high-content screening (HCS), where automated microscopy and image analysis are used to test the effects of thousands of potential drug candidates on a specific cellular pathway. americanpeptidesociety.orgnih.govdrugtargetreview.com The change in fluorescence intensity from the probe serves as the readout, allowing for rapid identification of compounds that inhibit or activate the target. nih.govdrugtargetreview.com

Research on Antioxidant Properties and Redox Mechanisms

The investigation into the antioxidant properties of peptides like this compound is grounded in the redox-active nature of its constituent amino acids, particularly cysteine and methionine. The thiol group of cysteine and the thioether in methionine are susceptible to oxidation, allowing them to neutralize reactive oxygen species (ROS). frontiersin.org

The antioxidant mechanism of cysteine involves the donation of a hydrogen atom from its thiol group (-SH) to a free radical, or through electron transfer. nih.gov This process converts the cysteine into a thiyl radical, which can then react with another thiyl radical to form a stable disulfide bond, effectively quenching the radical chain reaction. mdpi.com The redox chemistry of cysteine is central to cellular antioxidant systems, such as the glutathione (B108866) network. nih.gov Oxidative modifications of cysteine residues are a key mechanism in redox signaling, where the thiol side chain acts as a sensor that can switch between reduced and oxidized states. frontiersin.orgnih.gov

Methionine can also act as an antioxidant, although its mechanism differs. The sulfur atom in methionine can be oxidized by ROS to form methionine sulfoxide (B87167), which can be subsequently reduced back to methionine by the enzyme methionine sulfoxide reductase. This cyclic process allows it to scavenge ROS without being permanently damaged. mdpi.com

While specific antioxidant activity assays for this compound are not extensively reported in peer-reviewed literature, its potential can be inferred from its structure. Standard assays to evaluate such properties include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. bertin-bioreagent.commdpi.com

Illustrative Data: Potential Antioxidant Activity

The following table is for illustrative purposes to demonstrate how data from antioxidant assays would be presented. Specific experimental data for this compound is not currently available in published literature.

| Assay Type | Metric | Illustrative Value for this compound | Positive Control (e.g., Ascorbic Acid) |

| DPPH Scavenging | EC₅₀ (µM) | Hypothetical: 150 µM | ~30-70 µM bertin-bioreagent.com |

| ABTS Scavenging | Trolox Equivalents | Hypothetical: 0.8 mM | 1.0 mM (by definition) |

Role in Biosensor Development and Diagnostic Assay Design

The unique structural features of this compound make it a candidate for the development of specialized biosensors and diagnostic assays. researchgate.net Its potential utility stems from the combined functionalities of its cysteine residue for immobilization and its 4-aminobenzoic acid (Abz) group as a signaling moiety.

The design of peptide-based biosensors relies on two key components: a biorecognition element that specifically binds to the target analyte and a transducer that converts this binding event into a measurable signal. In the context of this compound, the peptide sequence itself would serve as the recognition element, while the cysteine and Abz groups would be integral to the transducer function.

A primary strategy for constructing such biosensors involves the covalent immobilization of the peptide onto a sensor surface. nih.gov The thiol group of the N-terminal cysteine residue is particularly well-suited for this purpose, as it readily forms a stable sulfur-gold bond with gold electrodes or nanoparticles. mdpi.commdpi.com This self-assembly process creates a well-ordered monolayer, providing a stable and reproducible sensor interface. nih.gov

The specificity of the biosensor would be determined by the peptide's amino acid sequence, which can be rationally designed or selected through screening techniques like phage display to bind a specific target molecule with high affinity. nih.gov For this compound, its known high affinity for the enzyme Ras farnesyltransferase (FTase) is a prime example of such a specific interaction. bertin-bioreagent.comcymitquimica.comhongtide.com

Once the peptide is immobilized, the detection of a target biomolecule can be achieved through several mechanisms, primarily electrochemical or optical.

Electrochemical Detection: When immobilized on an electrode, the binding of a target analyte to the peptide can alter the local electrochemical environment at the sensor surface. mdpi.com This change can be monitored using techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS). For instance, the binding of a large protein to the peptide layer could hinder the access of a redox probe (like the ferro/ferricyanide couple) to the electrode surface, resulting in a measurable change in current or impedance. mdpi.comnih.gov The cysteine residue is crucial in this architecture for anchoring the peptide to the electrode. mdpi.com

Fluorescent Detection: The 4-aminobenzoic acid (Abz) component of the peptide is a fluorophore. cymitquimica.com This intrinsic fluorescence can be exploited for optical detection. In one common strategy, known as Förster Resonance Energy Transfer (FRET), the Abz group can serve as a fluorescent donor. cymitquimica.com If the peptide were further modified with a suitable quencher molecule, the binding of a target analyte could induce a conformational change in the peptide, altering the distance between the Abz donor and the quencher. This would lead to a change in fluorescence intensity, providing a direct measure of the binding event. Biosensors have been developed based on detecting benzoic acid derivatives, indicating the utility of this chemical group in sensor design. frontiersin.orgacs.org

Illustrative Data: Hypothetical Biosensor Response

The following table illustrates the type of data that could be generated from a biosensor using this compound for the detection of a target analyte. This data is hypothetical and for demonstrative purposes only.

| Analyte Concentration (nM) | Signal Change (Arbitrary Units) | Detection Method |

| 0 | 0 | Electrochemical/Fluorescent |

| 10 | 15 | Electrochemical/Fluorescent |

| 50 | 68 | Electrochemical/Fluorescent |

| 100 | 125 | Electrochemical/Fluorescent |

| 250 | 240 | Electrochemical/Fluorescent |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of H-Cys-4-Abz-Met-OH critical for experimental design?

- Answer : The compound (C₁₅H₂₁N₃O₄S₂, MW 371.48) is a solid/powder requiring storage at -20°C in the dark to prevent degradation . Solubility in organic solvents or water necessitates pre-experiment validation via techniques like HPLC or NMR to confirm purity (>95%) and stability under varying pH/buffer conditions .

Q. How should researchers validate the synthesis and purity of this compound?

- Answer : Synthesis steps (e.g., hydrogenation with Pd catalysts) should include yield optimization (e.g., 85–87% under 20°C for 3 hours) and purity validation via LC-MS or NMR . For known compounds, cross-reference spectral data with literature; for novel derivatives, provide elemental analysis and mass spectrometry evidence .

Q. What protocols ensure reproducible sample preparation for in vitro assays?

- Answer :

- Dissolution : Use DMSO or ethanol for stock solutions, followed by dilution in assay buffers (e.g., PBS).

- Storage : Aliquot and freeze at -20°C; avoid freeze-thaw cycles beyond two weeks at room temperature .

- Documentation : Record buffer composition, concentrations, and preparation dates to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data for this compound across studies?

- Answer :

- Error Analysis : Assess methodological variability (e.g., buffer ionic strength, incubation time) using factorial experimental designs .

- Reprodubility Tests : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) .